N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
“N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” is not detailed in the retrieved papers.Chemical Reactions Analysis
Pyrimidines have been recognized as NF-κB and AP-1 inhibitors through solution-phase parallel synthesis and high throughput evaluation . The specific chemical reactions involving “this compound” are not detailed in the retrieved papers.Scientific Research Applications
Synthesis and Polymer Applications
One area of research focuses on the development of rigid-rod polyamides and polyimides, utilizing complex molecular structures similar to the chemical compound for creating materials with excellent thermooxidative stability and desirable physical properties such as solubility in polar aprotic solvents and high glass transition temperatures. These polymers exhibit amorphous characteristics and are particularly interesting for their application in high-performance materials due to their robust thermal and chemical stability (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998; Yang & Lin, 1994).
Antimicrobial Activity
Another research avenue is the synthesis and evaluation of derivatives of similar thieno[2,3-d]pyrimidine compounds for their antimicrobial activity. These studies have led to the creation of novel derivatives showing significant activity against various bacterial strains, such as Proteus vulgaris and Pseudomonas aeruginosa, indicating the potential of these compounds for developing new antimicrobial agents (Kolisnyk et al., 2015).
Inhibition of Gene Expression
Research has also explored the role of pyrimidine derivatives in inhibiting the expression of genes involved in inflammatory responses, such as NF-kappaB and AP-1. Modifications to the pyrimidine portion of these compounds have shown potential for improving oral bioavailability and effectiveness in suppressing transcription mediated by these factors, suggesting applications in the treatment of diseases with an inflammatory component (Palanki et al., 2000).
Synthetic Chemistry and Material Properties
Further studies include the synthesis and characterization of novel compounds for applications in synthetic chemistry and materials science. These include the development of new monomers for the synthesis of oligonucleotides, revealing the versatility of pyrimidine derivatives in facilitating the creation of bio-relevant compounds with specific functionalities (Wilk et al., 2000).
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The specific mechanism of action for “N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is not detailed in the retrieved papers.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O3S/c1-19-13(22)8-6-11(24-14(8)20(2)15(19)23)12(21)18-7-3-4-10(17)9(16)5-7/h3-6H,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCZDJOBMNKJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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